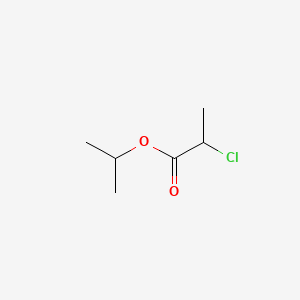
Isopropyl 2-chloropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2.1 Drug Development
IPC serves as a precursor in the synthesis of various pharmaceutical compounds. Its chlorinated structure allows for further derivatization, which is essential in creating active pharmaceutical ingredients (APIs). For instance, IPC can be transformed into compounds that exhibit antimicrobial properties or are used in anti-inflammatory medications .
2.2 Antimicrobial Activity
Research has indicated that derivatives of chlorinated compounds, including IPC, possess notable antimicrobial activity. These compounds are often evaluated for their effectiveness against a range of pathogens, contributing to the development of new antibiotics .
Agricultural Applications
3.1 Herbicides
IPC is utilized as an intermediate in the production of herbicides, particularly those targeting broadleaf weeds. The compound's ability to modify biological pathways makes it valuable in creating selective herbicides that minimize crop damage while effectively controlling weed populations .
3.2 Pesticide Formulations
In addition to herbicides, IPC is involved in formulating pesticides that protect crops from various pests and diseases. Its efficacy and safety profile make it a suitable candidate for integration into modern agricultural practices .
Industrial Applications
4.1 Solvent Use
IPC is employed as a solvent in various chemical reactions due to its favorable properties, such as volatility and ability to dissolve a wide range of organic substances. This characteristic makes it useful in both laboratory and industrial settings for processes requiring efficient solvent systems .
4.2 Chemical Synthesis
The compound acts as a reagent in organic synthesis, particularly in reactions involving nucleophilic substitutions where the chlorine atom can be replaced by other functional groups. This versatility enhances its utility in creating complex organic molecules used across different industries .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
40058-87-5 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.6 g/mol |
IUPAC-Name |
propan-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)9-6(8)5(3)7/h4-5H,1-3H3 |
InChI-Schlüssel |
BOKVSRHWZPCJRN-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)Cl |
Kanonische SMILES |
CC(C)OC(=O)C(C)Cl |
Key on ui other cas no. |
40058-87-5 |
Physikalische Beschreibung |
Isopropyl 2-chloropropionate appears as a colorless liquid with a pungent odor. About the same density as water and insoluble in water. Vapors are heavier than air. May be toxic by ingestion and skin absorption. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















